Regioisomeric Differentiation: Pyrido[4,3-d]pyrimidine vs. Pyrido[3,4-d]pyrimidine Kinase Inhibition
Direct head-to-head comparison data from a scaffold-hopping study demonstrates that the pyrido[4,3-d]pyrimidine core (represented by compounds 23, 24, 25) is functionally distinct from alternative heterocyclic cores. Compound 23, a pyrido[4,3-d]pyrimidine derivative, showed IC₅₀ > 20 μM against FLT3-ITD kinase and GI₅₀ values of 3.900, 1.675, and 1.340 μM against MV4-11, MOLM-13, and SEM cell lines respectively. However, the broader pyrido[4,3-d]pyrimidine series (compounds 24, 25) failed to show any promising activity, with GI₅₀ > 10 μM across all tested AML cell lines. In contrast, the regioisomeric imidazo[1,2-b]pyridazine core yielded compound 34f with FLT3-ITD IC₅₀ = 4 nM and GI₅₀ values of 7, 9, and 4 nM in MV4-11, MOLM-13, and MOLM-13-ITD-D835Y cells respectively [1]. This magnitude of difference (~5,000-fold in IC₅₀) underscores that the pyrido[4,3-d]pyrimidine scaffold is not a generic, interchangeable kinase inhibitor core. The target compound CAS 1093759-86-4, bearing a unique 6-benzyl-2-chloro-4-trifluoromethyl substitution on this specific scaffold, occupies a distinct chemical space whose biological outcomes cannot be inferred from regioisomeric congeners.
| Evidence Dimension | Kinase inhibition (FLT3-ITD IC₅₀) and antiproliferative activity (GI₅₀ in AML cell lines) |
|---|---|
| Target Compound Data | Pyrido[4,3-d]pyrimidine derivatives: IC₅₀ (FLT3-ITD) > 20 μM (compounds 23, 24); GI₅₀ > 10 μM across MV4-11, MOLM-13, SEM, CEM, NOMO-1, ML-2, K562 (compounds 24, 25) [1] |
| Comparator Or Baseline | Imidazo[1,2-b]pyridazine derivative 34f: FLT3-ITD IC₅₀ = 4 nM, FLT3-D835Y IC₅₀ = 1 nM; GI₅₀ = 7 nM (MV4-11), 9 nM (MOLM-13) [1] |
| Quantified Difference | ~5,000-fold difference in biochemical IC₅₀; >1,000-fold difference in cellular GI₅₀ |
| Conditions | Recombinant FLT3-ITD and FLT3-D835Y kinase inhibition assays; antiproliferative assays in FLT3-ITD-positive AML cell lines MV4-11 and MOLM-13 [1] |
Why This Matters
Demonstrates that the pyrido[4,3-d]pyrimidine core is not a generic kinase inhibitor and that scaffold choice alone can produce a >1,000-fold difference in potency—selection of CAS 1093759-86-4 must therefore be justified by its specific structural features rather than assumed from class membership.
- [1] Wittmann, S. et al. J. Med. Chem. 2023, 66 (16), 11133–11157. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Table 4; text lines 164–179. https://pmc.ncbi.nlm.nih.gov/articles/PMC10461230/ (accessed 2026-04-29). View Source
